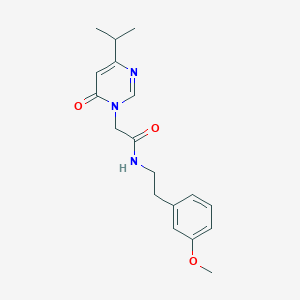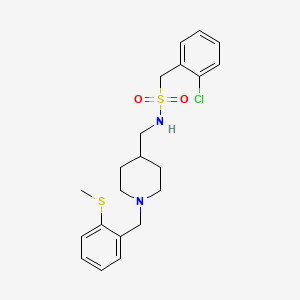
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxyphenethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxyphenethyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidinyl acetamides This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an isopropyl group and a methoxyphenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxyphenethyl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Acylation: The acetamide moiety is introduced through an acylation reaction, where the pyrimidine derivative is reacted with an acyl chloride or anhydride.
Methoxyphenethyl Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxy or keto derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, potentially yielding alcohol derivatives.
Substitution: The methoxy group can be substituted under appropriate conditions, leading to various derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Hydroxy or keto derivatives.
Reduction: Alcohol derivatives.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study its effects on cellular processes and pathways, providing insights into its mechanism of action.
Chemical Biology: It can be employed as a tool to probe biological systems, helping to elucidate the roles of specific molecular targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxyphenethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. Detailed studies are required to fully elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(phenethyl)acetamide: Lacks the methoxy group, which may affect its biological activity and solubility.
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxyphenethyl)acetamide: Substitution of the isopropyl group with a methyl group, potentially altering its pharmacokinetic properties.
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(3-chlorophenethyl)acetamide: Replacement of the methoxy group with a chloro group, which may impact its reactivity and biological interactions.
Uniqueness
The presence of both the isopropyl and methoxyphenethyl groups in 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxyphenethyl)acetamide makes it unique compared to its analogs
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-13(2)16-10-18(23)21(12-20-16)11-17(22)19-8-7-14-5-4-6-15(9-14)24-3/h4-6,9-10,12-13H,7-8,11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNXMEBEZOQEOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)NCCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(furan-2-yl)methyl]-4-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B2736980.png)

![N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2736986.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acrylamide](/img/structure/B2736991.png)


![N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)but-2-ynamide](/img/structure/B2736995.png)


